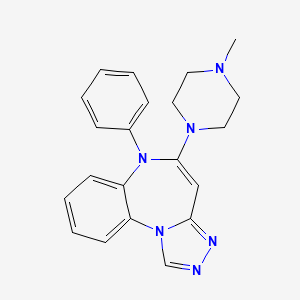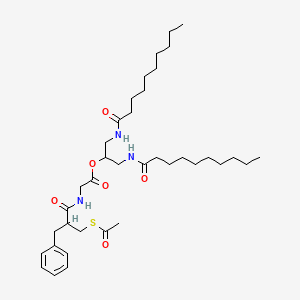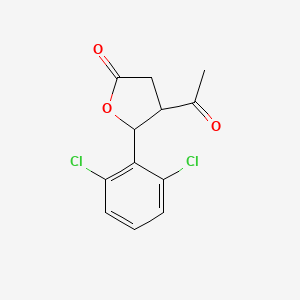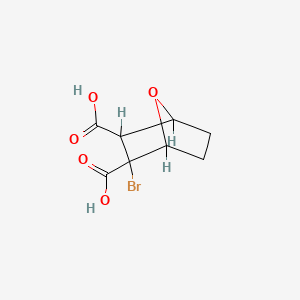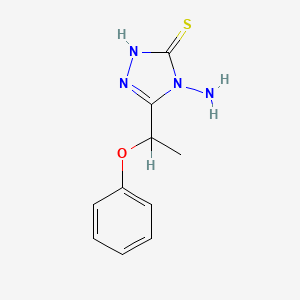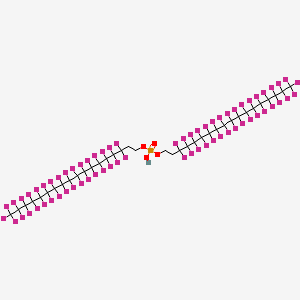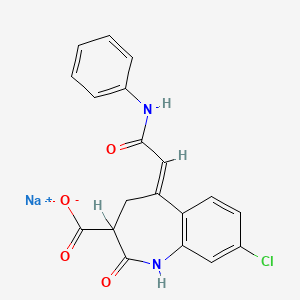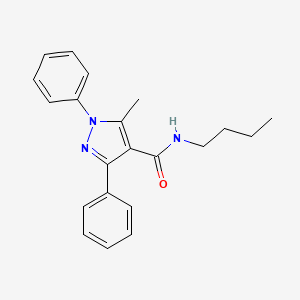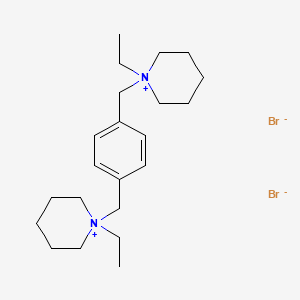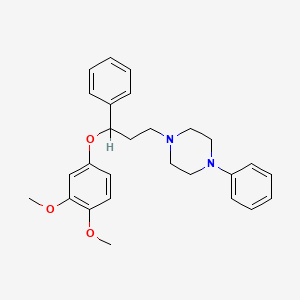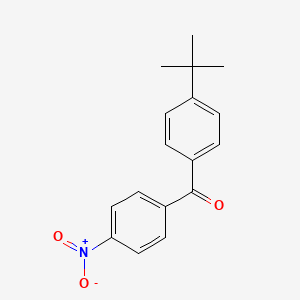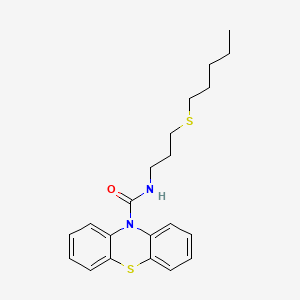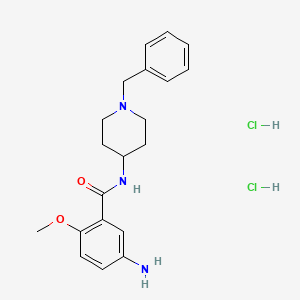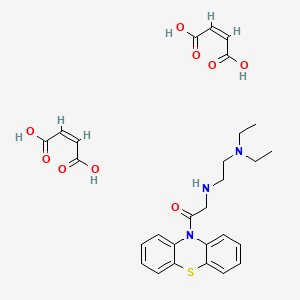
1,3-Propanediamine, N'-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride is a chemical compound that belongs to the class of organic compounds known as diamines. Diamines are characterized by the presence of two amino groups attached to a hydrocarbon chain. This particular compound is notable for its complex structure, which includes a cyclopentylphenyl group and diethyl substitutions, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 1,3-propanediamine with 4-cyclopentylbenzyl chloride under basic conditions to introduce the cyclopentylphenyl group. This is followed by the diethylation of the resulting intermediate using diethyl sulfate or a similar reagent. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for optimizing the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
化学反应分析
Types of Reactions
1,3-Propanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted aromatic compounds, such as nitro or halogenated derivatives.
科学研究应用
1,3-Propanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Propanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
1,3-Propanediamine, N,N-diethyl-: Lacks the cyclopentylphenyl group, resulting in different chemical properties and applications.
1,3-Propanediamine, N’-(4-methylphenyl)-N,N-diethyl-, dihydrochloride: Similar structure but with a methyl group instead of a cyclopentyl group, leading to variations in reactivity and biological activity.
Uniqueness
1,3-Propanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride is unique due to the presence of the cyclopentylphenyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
85603-16-3 |
|---|---|
分子式 |
C18H32Cl2N2 |
分子量 |
347.4 g/mol |
IUPAC 名称 |
N-(4-cyclopentylphenyl)-N',N'-diethylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C18H30N2.2ClH/c1-3-20(4-2)15-7-14-19-18-12-10-17(11-13-18)16-8-5-6-9-16;;/h10-13,16,19H,3-9,14-15H2,1-2H3;2*1H |
InChI 键 |
INJIJNCFJPFMIY-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCNC1=CC=C(C=C1)C2CCCC2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


